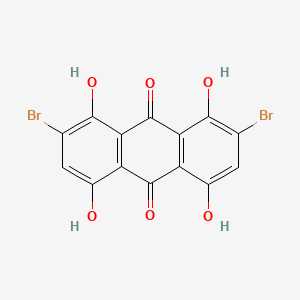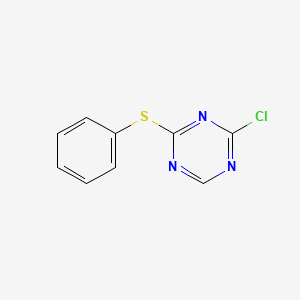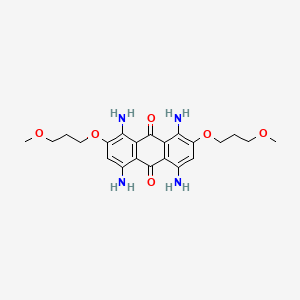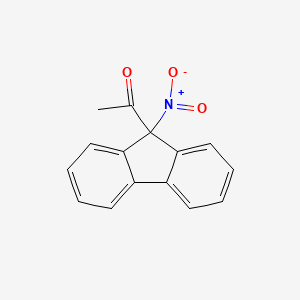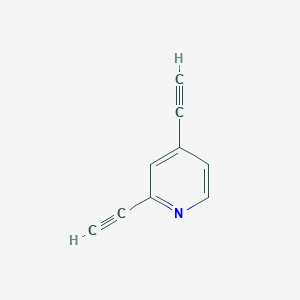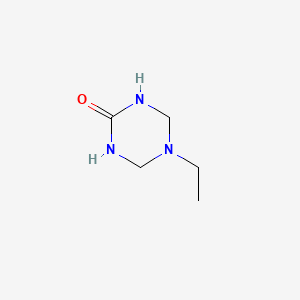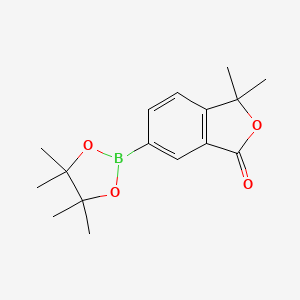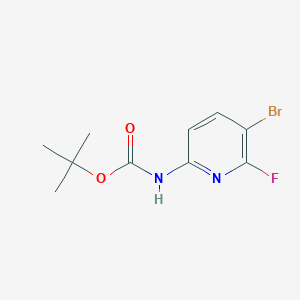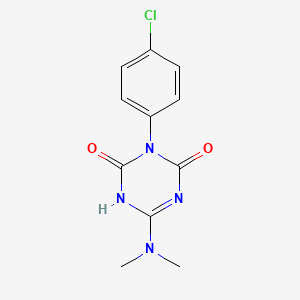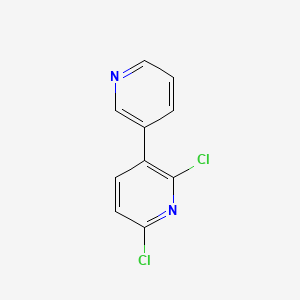
2,6-Dichloro-3,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-3,3’-bipyridine is a chemical compound with the molecular formula C10H6Cl2N2 It is a derivative of bipyridine, where two chlorine atoms are substituted at the 2 and 6 positions of the pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3,3’-bipyridine can be synthesized through various methods. One common approach involves the coupling of 2-chloro-5-iodopyridine with 2-chloro-3-pyridylboronic acid using a palladium-catalyzed Suzuki coupling reaction . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of 2,6-Dichloro-3,3’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-3,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, and the reactions are carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Require palladium or nickel catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated bipyridine derivatives, while coupling reactions can produce various bipyridine-based ligands and complexes.
Applications De Recherche Scientifique
2,6-Dichloro-3,3’-bipyridine has several applications in scientific research:
Biology: The compound can be used in the design of biologically active molecules and as a probe in biochemical studies.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-3,3’-bipyridine in catalytic reactions involves its ability to stabilize reactive intermediates. For example, in the diboration of pyrazines, the compound acts as a catalyst by stabilizing boryl radicals through coordination with the nitrogen atoms of the bipyridine rings . This stabilization facilitates the transfer of boryl groups to the pyrazine substrate, leading to the formation of diborylated products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine isomer, commonly used in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine: Less commonly used but still important in certain catalytic and coordination applications.
Uniqueness
2,6-Dichloro-3,3’-bipyridine is unique due to the presence of chlorine atoms at the 2 and 6 positions, which enhances its reactivity and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and coordination compounds.
Propriétés
Formule moléculaire |
C10H6Cl2N2 |
|---|---|
Poids moléculaire |
225.07 g/mol |
Nom IUPAC |
2,6-dichloro-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-4-3-8(10(12)14-9)7-2-1-5-13-6-7/h1-6H |
Clé InChI |
WKTCKBQITMHXCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(N=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





